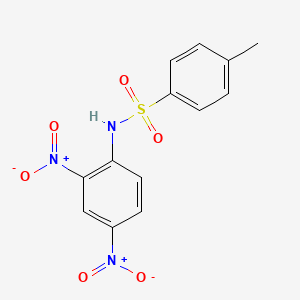

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide

CAS No.: 19044-84-9

Cat. No.: VC17154694

Molecular Formula: C13H11N3O6S

Molecular Weight: 337.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19044-84-9 |

|---|---|

| Molecular Formula | C13H11N3O6S |

| Molecular Weight | 337.31 g/mol |

| IUPAC Name | N-(2,4-dinitrophenyl)-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C13H11N3O6S/c1-9-2-5-11(6-3-9)23(21,22)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |

| Standard InChI Key | BSMGLWLOVYYCNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide features a sulfonamide group (-SO₂NH-) linked to a para-methylbenzene ring and a 2,4-dinitrophenyl moiety. The sulfonyl group (O=S=O) contributes to the compound’s rigidity and crystallinity, a hallmark of sulfonamides . The electron-withdrawing nitro groups (-NO₂) on the phenyl ring enhance electrophilic reactivity, while the methyl group (-CH₃) introduces steric and electronic modifications to the benzene ring.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₆S |

| Molecular Weight | 337.31 g/mol |

| CAS Number | 19044-84-9 |

| Functional Groups | Sulfonamide, Dinitrophenyl |

| Predicted Solubility | Low in water; soluble in DMSO |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous sulfonamide derivatives reveals characteristic bands:

-

S=O asymmetric stretch: 1340–1360 cm⁻¹

-

S=O symmetric stretch: 1150–1170 cm⁻¹

-

N-H stretch (amide): 3250–3300 cm⁻¹ .

Nuclear magnetic resonance (¹H NMR) data for related compounds show distinct signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ ~7.2–8.0 ppm) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a two-step process:

-

Sulfonylation: 4-Methylbenzene-1-sulfonyl chloride reacts with 2,4-dinitroaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Yields for analogous reactions range from 40% to 72%, depending on reaction conditions .

-

Purification: Crude product is recrystallized from ethanol or chloroform to achieve >95% purity .

Reactivity Profile

-

Nucleophilic Substitution: The sulfonamide’s NH group can participate in reactions with electrophiles (e.g., acyl chlorides).

-

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may cleave to regenerate sulfonic acid and amine precursors.

-

Reduction: The nitro groups can be reduced to amines using catalysts like palladium on carbon, enabling further functionalization.

Applications in Research and Industry

Biochemical Probes

The compound’s electron-deficient aromatic system makes it a candidate for:

-

Fluorescence quenching studies in protein-ligand interactions.

-

Electrochemical sensors for detecting thiol-containing biomolecules.

Pharmaceutical Intermediate

Functionalization of the sulfonamide or nitro groups could yield derivatives with enhanced bioactivity. For example:

-

Anticancer agents: Nitroreductase-activated prodrugs.

Comparative Analysis with Analogues

N-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide

This analogue (CAS No. 61096-18-2) features additional nitro groups on the sulfonamide benzene ring:

-

Molecular Weight: 413.28 g/mol

-

Reactivity: Enhanced electrophilicity due to three nitro groups.

-

Applications: Primarily used as a synthetic intermediate for high-energy materials .

Table 2: Structural and Functional Comparison

| Property | N-(2,4-Dinitrophenyl)-4-methylbenzene-1-sulfonamide | N-(2,4-Dinitrophenyl)-2,4-dinitrobenzene-1-sulfonamide |

|---|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₆S | C₁₂H₇N₅O₁₀S |

| Nitro Groups | 2 | 3 |

| Bioactivity | Moderate antimicrobial | Limited data |

| Synthetic Use | Biochemical probes | Energetic materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume